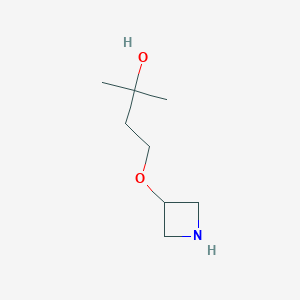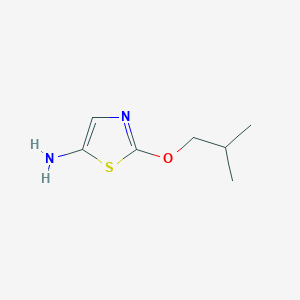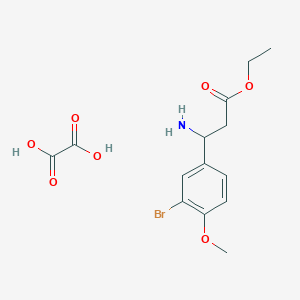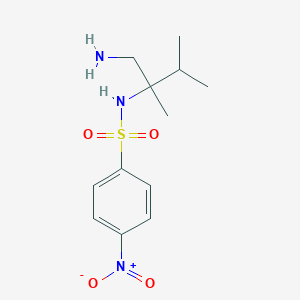![molecular formula C12H14BrClO B13083140 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene is an organic compound characterized by the presence of a bromocyclopentyl group attached to a benzene ring through an oxy-methyl linkage, with a chlorine atom substituted at the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene typically involves the following steps:
Formation of 2-Bromocyclopentanol: This intermediate is prepared by the bromination of cyclopentanol using bromine in the presence of a suitable solvent.
Oxy-Methylation: The 2-bromocyclopentanol is then reacted with formaldehyde to introduce the oxy-methyl group.
Coupling with 3-Chlorobenzene: The final step involves the coupling of the oxy-methylated intermediate with 3-chlorobenzene under suitable conditions, often using a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene depends on its specific applicationThe pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-4-chlorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-3-methoxybenzene
Uniqueness
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H14BrClO |
|---|---|
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
1-[(2-bromocyclopentyl)oxymethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-11-5-2-6-12(11)15-8-9-3-1-4-10(14)7-9/h1,3-4,7,11-12H,2,5-6,8H2 |
Clave InChI |
CFZGIOYPMDTEOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)Br)OCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B13083074.png)
![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)
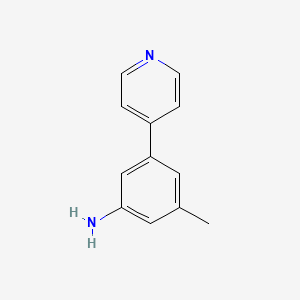

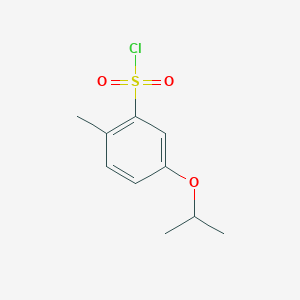

![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)
